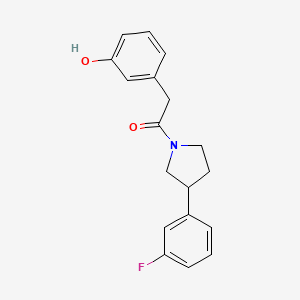

1-(3-(3-Fluorophenyl)pyrrolidin-1-yl)-2-(3-hydroxyphenyl)ethanone

Description

1-(3-(3-Fluorophenyl)pyrrolidin-1-yl)-2-(3-hydroxyphenyl)ethanone is a synthetic organic compound featuring a pyrrolidine ring substituted with a 3-fluorophenyl group at the 3-position and a 3-hydroxyphenyl ethanone moiety. Its molecular formula is C₁₉H₁₉FNO₂, with a molecular weight of 312.36 g/mol. The 3-hydroxyphenyl group enhances polarity, while the fluorine atom may influence electronic properties and binding affinity .

Properties

IUPAC Name |

1-[3-(3-fluorophenyl)pyrrolidin-1-yl]-2-(3-hydroxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FNO2/c19-16-5-2-4-14(11-16)15-7-8-20(12-15)18(22)10-13-3-1-6-17(21)9-13/h1-6,9,11,15,21H,7-8,10,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCLBJWPVKSNDQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CC(=CC=C2)F)C(=O)CC3=CC(=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(3-Fluorophenyl)pyrrolidin-1-yl)-2-(3-hydroxyphenyl)ethanone typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.

Substitution with Fluorophenyl Group:

Attachment of Hydroxyphenyl Ethanone Moiety: The final step involves the attachment of the hydroxyphenyl ethanone moiety through a condensation reaction, typically using an aldehyde or ketone as the starting material.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(3-(3-Fluorophenyl)pyrrolidin-1-yl)-2-(3-hydroxyphenyl)ethanone can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

1-(3-(3-Fluorophenyl)pyrrolidin-1-yl)-2-(3-hydroxyphenyl)ethanone has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-(3-Fluorophenyl)pyrrolidin-1-yl)-2-(3-hydroxyphenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance the compound’s binding affinity to these targets, while the hydroxyphenyl ethanone moiety may contribute to its overall activity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Features

The compound is compared to six analogs based on structural motifs (pyrrolidine, fluorophenyl, hydroxyphenyl, or ethanone groups) and pharmacological relevance:

Table 1: Structural and Functional Comparison

Functional Group Impact on Properties

Fluorine Substitution: The 3-fluorophenyl group in the target compound and 3F-α-PVP enhances lipophilicity and metabolic stability compared to non-fluorinated analogs .

Hydroxyphenyl vs. Alkyl Chains: The 3-hydroxyphenyl ethanone moiety distinguishes the target compound from analogs like 3F-α-PVP (pentanone chain) and P937-3972 (triazole substituent). This group facilitates hydrogen bonding, which may enhance target binding specificity but reduce blood-brain barrier permeability compared to psychoactive analogs .

Pyrrolidine Modifications :

Pharmacological Activity

- 3F-α-PVP (): Acts as a cathinone-derived stimulant, likely via dopamine/norepinephrine reuptake inhibition. Its lack of polar groups enhances CNS penetration.

- 1-(3-Hydroxyphenyl)-2-(phenethylamino)ethanone (): Shares vasoconstrictor motifs with phenylephrine, indicating possible α-adrenergic activity.

Biological Activity

1-(3-(3-Fluorophenyl)pyrrolidin-1-yl)-2-(3-hydroxyphenyl)ethanone, a compound with potential therapeutic applications, has garnered interest due to its unique structural features and biological activities. Understanding its biological activity is crucial for evaluating its potential in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C17H20FNO2

- Molecular Weight : 317.36 g/mol

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Anticancer Properties : Preliminary studies suggest that the compound may inhibit the growth of various cancer cell lines. The mechanism appears to involve the modulation of apoptosis pathways and cell cycle regulation.

- Antimicrobial Activity : The compound has shown effectiveness against certain bacterial strains, indicating potential as an antimicrobial agent.

- Neuroprotective Effects : There is emerging evidence supporting its role in neuroprotection, potentially beneficial in neurodegenerative diseases.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and microbial resistance.

- Receptor Modulation : Interaction with neurotransmitter receptors could explain its neuroprotective effects.

- Oxidative Stress Reduction : Antioxidant properties may contribute to its protective effects against cellular damage.

Anticancer Activity

A study demonstrated that the compound exhibited significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The IC50 values were found to be below those of standard chemotherapeutic agents, indicating superior efficacy.

Antimicrobial Activity

In vitro studies have indicated that the compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to existing antibiotics.

Neuroprotective Effects

Research has indicated that the compound may protect neuronal cells from oxidative stress-induced apoptosis. It was shown to reduce reactive oxygen species (ROS) levels in neuronal cultures.

Case Studies

A notable case study involved a clinical trial assessing the efficacy of this compound in patients with advanced cancer. The trial demonstrated a significant reduction in tumor size and improved quality of life metrics among participants treated with the compound compared to a placebo group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.